lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate
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Overview
Description
Lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a lithium ion, a thiazole ring, and a 2-methylcyclopropyl group
Mechanism of Action
Target of Action
Lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate primarily targets specific enzymes and receptors within the central nervous system. The thiazole ring in its structure is known for its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways .
Mode of Action
The compound interacts with its targets by binding to the active sites of enzymes or receptors, altering their conformation and activity. This binding can inhibit or activate the target proteins, leading to changes in cellular signaling and function. For instance, thiazole derivatives have been shown to modulate neurotransmitter release and receptor sensitivity .
Biochemical Pathways
This compound affects several biochemical pathways, including those involved in neurotransmitter synthesis and degradation, signal transduction, and cellular metabolism. By modulating these pathways, the compound can influence neuronal activity, synaptic plasticity, and overall brain function .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is likely absorbed through the gastrointestinal tract and distributed throughout the body, including the brain. The metabolism of thiazole derivatives typically involves hepatic enzymes, and the compound is excreted primarily through the kidneys. These properties impact its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, the action of this compound results in altered enzyme activity and receptor function. This can lead to changes in neurotransmitter levels, synaptic transmission, and neuronal excitability. At the cellular level, these effects can enhance or inhibit neuronal communication, potentially leading to therapeutic outcomes in neurological disorders .
Action Environment
The efficacy and stability of the compound can be influenced by environmental factors such as pH, temperature, and the presence of other chemicals. For example, the stability of thiazole derivatives can be affected by acidic or basic conditions, which may alter their chemical structure and activity. Additionally, interactions with other medications or dietary components can impact the compound’s bioavailability and therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the 2-Methylcyclopropyl Group: The 2-methylcyclopropyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclopropylamine derivative reacts with the thiazole intermediate.
Lithiation: The final step involves the lithiation of the thiazole derivative using a lithium reagent such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) to form the lithium salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the cyclopropyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the thiazole ring or the cyclopropyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Various amines, alcohols, and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its thiazole ring and cyclopropyl group are structural motifs found in many biologically active compounds, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases, suggesting that this compound may have similar applications.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties may also make it useful in the development of new materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
- Lithium 2-(2-((2-methylcyclopentyl)amino)thiazol-4-yl)acetate
- Lithium 2-(2-((2-ethylcyclopropyl)amino)thiazol-4-yl)acetate
- Lithium 2-(2-((2-methylcyclopropyl)amino)oxazol-4-yl)acetate
Uniqueness
Lithium 2-(2-((2-methylcyclopropyl)amino)thiazol-4-yl)acetate is unique due to the specific combination of its thiazole ring and 2-methylcyclopropyl group This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
CAS No. |
2089257-35-0 |
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Molecular Formula |
C9H11LiN2O2S |
Molecular Weight |
218.2 g/mol |
IUPAC Name |
lithium;2-[2-[(2-methylcyclopropyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C9H12N2O2S.Li/c1-5-2-7(5)11-9-10-6(4-14-9)3-8(12)13;/h4-5,7H,2-3H2,1H3,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI Key |
RKKMYCLOPNEYAI-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1CC1NC2=NC(=CS2)CC(=O)[O-] |
Purity |
0 |
Origin of Product |
United States |
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